Antibiotic TAN 1057A

Description

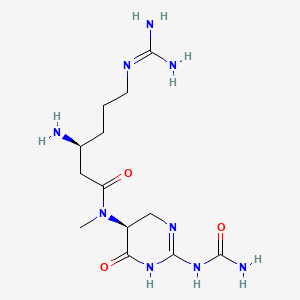

Structure

3D Structure

Properties

CAS No. |

128126-44-3 |

|---|---|

Molecular Formula |

C13H25N9O3 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(3S)-3-amino-N-[(5S)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide |

InChI |

InChI=1S/C13H25N9O3/c1-22(8-6-19-13(20-10(8)24)21-12(17)25)9(23)5-7(14)3-2-4-18-11(15)16/h7-8H,2-6,14H2,1H3,(H4,15,16,18)(H4,17,19,20,21,24,25)/t7-,8-/m0/s1 |

InChI Key |

ZMWBCGMRXBPXEU-YUMQZZPRSA-N |

SMILES |

CN(C1CN=C(NC1=O)NC(=O)N)C(=O)CC(CCCN=C(N)N)N |

Isomeric SMILES |

CN([C@H]1CN=C(NC1=O)NC(=O)N)C(=O)C[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CN(C1CN=C(NC1=O)NC(=O)N)C(=O)CC(CCCN=C(N)N)N |

Synonyms |

TAN 1057A TAN-1057A |

Origin of Product |

United States |

Origin and Microbial Production of Antibiotic Tan 1057a

Isolation and Taxonomy of Producing Flexibacter Strains (e.g., PK-74 and PK-176)

The antibiotics TAN-1057A, B, C, and D are produced by two Gram-negative bacteria, designated as Flexibacter sp. PK-74 and PK-176. nih.gov These strains were isolated from a soil sample collected in Japan. The taxonomic characterization of these strains identified them as belonging to the genus Flexibacter. Both strains, PK-74 and PK-176, were deposited in the Fermentation Research Institute (FRI) and the Institute for Fermentation, Osaka (IFO) under the accession numbers provided in the table below. nih.gov

| Strain | Deposition Institution | Accession Number |

| Flexibacter sp. PK-74 | Fermentation Research Institute (FRI) | FERM BP-1831 |

| Institute for Fermentation, Osaka (IFO) | IFO 14731 | |

| Flexibacter sp. PK-176 | Fermentation Research Institute (FRI) | FERM BP-2291 |

| Institute for Fermentation, Osaka (IFO) | IFO 14825 |

Fermentation Strategies for Laboratory-Scale Production of Antibiotic TAN-1057A

For the laboratory-scale production of TAN-1057A, a seed culture is first prepared by inoculating a loopful of the Flexibacter sp. strain from an agar (B569324) slant into a suitable seed medium. This seed culture is then incubated to allow for sufficient cell growth. Following the incubation period, the seed culture is transferred to a production medium to initiate the fermentation process for antibiotic production. The fermentation is typically carried out in a stirred-tank fermentor under controlled conditions. nih.gov

A typical fermentation process involves cultivating the producing strain in a nutrient-rich medium. The composition of a representative medium used for the production of TAN-1057A is detailed in the table below.

| Component | Concentration (% w/v) |

| Soluble Starch | 3.0 |

| Glycerol | 1.0 |

| Cottonseed Flour | 1.5 |

| Dried Yeast | 0.5 |

| K2HPO4 | 0.2 |

| CaCO3 | 0.2 |

The fermentation is conducted with aeration and agitation to ensure adequate oxygen supply and nutrient distribution for the microbial culture. The production of TAN-1057A is monitored over time, with the peak production typically observed after a specific duration of fermentation. nih.gov

Optimization of Cultivation Conditions for Enhanced Biosynthesis Yields

The optimization of cultivation conditions is crucial for maximizing the yield of TAN-1057A. Several factors can be manipulated to enhance the biosynthesis of the antibiotic. While detailed optimization studies for TAN-1057A are not extensively published, general principles of fermentation optimization can be applied. These include adjusting the composition of the culture medium, as well as physical parameters such as temperature, pH, and aeration rate.

The selection of appropriate carbon and nitrogen sources is a key aspect of medium optimization. Various compounds can serve as effective nutrients for the growth of Flexibacter sp. and the production of TAN-1057A.

| Nutrient Source | Examples |

| Carbon Sources | Glucose, Fructose, Maltose, Soluble Starch, Dextrin, Oils and Fats (e.g., Soybean Oil, Olive Oil), Organic Acids (e.g., Citric Acid, Succinic Acid, Gluconic Acid) |

| Nitrogen Sources | Soybean Flour, Cottonseed Powder, Corn Gluten Meal, Dried Yeast, Yeast Extract, Meat Extract, Peptone, Urea |

In addition to carbon and nitrogen sources, the medium can be supplemented with various inorganic salts and trace elements to support microbial growth and antibiotic production. These can include sodium chloride, potassium chloride, calcium carbonate, magnesium sulfate, potassium primary phosphate, and sodium secondary phosphate. Furthermore, antifoaming agents may be added to control foam formation during fermentation. The optimal temperature for the cultivation of the Flexibacter strains is also a critical parameter that needs to be controlled to achieve maximal antibiotic yields.

Biosynthetic Pathways and Precursor Utilization for Antibiotic Tan 1057a

Enzymology of Key Biosynthetic Steps

The formation of TAN-1057A requires several key enzymatic steps to synthesize its unusual amino acid precursors. While the specific enzymes from Flexibacter sp. have not been fully characterized, analogies can be drawn from the biosynthesis of similar structures in other microorganisms.

Biosynthesis of the Cyclopropyl (B3062369) Amino Acid Moiety:

The distinctive 3-((Z)-1-amino-2-(ureidomethylene)cyclopropyl)alanine moiety is a hallmark of TAN-1057A. The formation of the cyclopropane (B1198618) ring is proposed to start from a common amino acid precursor, likely L-lysine. This process is thought to be analogous to the biosynthesis of cyclopropyl-containing amino acids in natural products like hormaomycin (B1249932) and belactosin. nih.govresearchgate.net This involves a two-step enzymatic cascade:

N-Oxygenation: A diiron N-oxygenase, similar to BelK or HrmI, likely catalyzes the oxidation of the ε-amino group of L-lysine to a nitro group, forming 6-nitronorleucine. nih.govresearchgate.net

Cyclopropanation: A non-heme iron and α-ketoglutarate-dependent oxygenase, analogous to BelL or HrmJ, is then proposed to catalyze the formation of the cyclopropane ring from the 6-nitronorleucine intermediate. nih.govresearchgate.net

Following the formation of the cyclopropyl ring, further enzymatic modifications, such as the introduction of the ureido group, are required to complete the synthesis of this unique amino acid.

Biosynthesis of L-2,3-diaminopropionic acid (L-Dap):

L-Dap is another non-proteinogenic amino acid incorporated into the structure of TAN-1057A. nih.gov Its biosynthesis has been studied in other antibiotic pathways, such as those for capreomycin (B601254) and viomycin. In these pathways, L-Dap is typically synthesized from L-serine. A key enzyme in this process is a PLP-dependent enzyme, such as CmnB, which catalyzes the condensation of O-phospho-L-serine with L-glutamic acid. nih.gov A subsequent enzyme, like CmnK, is then responsible for an oxidative hydrolysis reaction to yield L-Dap. nih.gov It is plausible that a similar enzymatic pathway exists in Flexibacter sp. for the production of the L-Dap precursor for TAN-1057A biosynthesis.

Identification and Characterization of Biosynthetic Gene Clusters for Antibiotic TAN-1057A

The genetic blueprint for the biosynthesis of TAN-1057A is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Flexibacter sp. While the complete BGC for TAN-1057A has not been fully sequenced and characterized, bioinformatic analyses of related bacteria from the Bacteroidetes phylum suggest the presence of NRPS gene clusters. nih.gov These clusters are known to be responsible for the synthesis of peptide-based natural products.

It is hypothesized that the TAN-1057A BGC contains genes encoding for:

Nonribosomal Peptide Synthetase (NRPS): A multi-modular enzyme complex responsible for the activation and sequential condensation of the two amino acid precursors. This complex would likely contain specific modules for the recognition and incorporation of the novel cyclopropyl amino acid and L-Dap.

Precursor Biosynthesis Enzymes: Genes encoding the enzymes required for the synthesis of the non-proteinogenic amino acids, as detailed in the enzymology section. This would include the diiron N-oxygenase, the non-heme iron-dependent oxygenase for the cyclopropyl moiety, and the enzymes for L-Dap formation.

Tailoring Enzymes: Genes for enzymes that perform post-assembly modifications, such as the formation of the ureido group.

Transport and Resistance Genes: Genes encoding proteins responsible for the export of the antibiotic and for providing self-resistance to the producing organism.

The identification and characterization of the complete TAN-1057A BGC would provide definitive insights into its biosynthesis and open avenues for genetic manipulation.

Metabolic Engineering Approaches for Directed Biosynthesis and Analog Generation

Metabolic engineering offers a powerful strategy to enhance the production of TAN-1057A and to generate novel analogs with potentially improved therapeutic properties. researchgate.netnih.gov While specific metabolic engineering efforts on Flexibacter sp. for TAN-1057A have not been extensively reported, several general approaches could be applied.

Enhancing Precursor Supply:

The production of TAN-1057A is dependent on the availability of its primary metabolic precursors, such as L-lysine and L-serine. Metabolic engineering strategies could focus on overexpressing key enzymes in the biosynthetic pathways of these amino acids to increase their intracellular pools and drive flux towards TAN-1057A production. nih.gov

Genetic Manipulation of the Biosynthetic Gene Cluster:

Once the TAN-1057A BGC is identified, targeted genetic modifications can be employed:

Promoter Engineering: Replacing the native promoters of key biosynthetic genes with stronger, inducible promoters could lead to enhanced expression and higher antibiotic yields. nih.gov

Gene Duplication: Introducing additional copies of the entire BGC or specific rate-limiting genes into the host genome can also boost production. nih.gov

Directed Biosynthesis and Analog Generation:

By manipulating the substrate specificity of the NRPS modules, it is possible to incorporate alternative amino acid building blocks, leading to the creation of novel TAN-1057A analogs. This could involve site-directed mutagenesis of the adenylation (A) domains within the NRPS to alter their substrate recognition. Furthermore, precursor-directed biosynthesis, where synthetic analogs of the natural precursors are fed to the fermentation culture, could be explored to generate new derivatives.

Structural Features and Stereochemical Considerations of Antibiotic Tan 1057a

Elucidation of the Core Dipeptide Architecture of TAN 1057A

The foundational structure of TAN 1057A is a dipeptide, a molecule consisting of two amino acid residues joined by a peptide bond. nih.govrsc.org The process of determining this architecture involved a combination of spectroscopic methods and total synthesis.

Initial characterization by researchers at Takeda Chemical Industries, who first isolated the compound from Flexibacter sp., identified TAN 1057A and its related compounds (B, C, and D) as dipeptide antibiotics. acs.orgnih.gov The core structure consists of a unique heterocyclic system linked to a β-amino acid side chain. mdpi.comnih.gov Specifically, the molecule is comprised of a dihydropyrimidinone heterocycle and a β-arginine moiety. mdpi.comnih.gov

The precise connectivity and chemical nature of the components were established through extensive analysis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were crucial in piecing together the molecular puzzle. acs.org The final and definitive confirmation of the proposed structure was achieved through total synthesis, where the molecule was constructed from simpler starting materials. acs.org The synthetic material's properties, including its ¹H NMR spectrum, mass spectrometric fragmentation, and HPLC mobility, were identical to those of the natural product, thereby validating the elucidated architecture. acs.org

The unique molecular arrangement imparts distinct physical and chemical properties to TAN 1057A. It is highly soluble in water but shows minimal retention on standard reverse-phase HPLC materials. mdpi.com The dihydropyrimidinone heterocycle, while essential for its biological activity, also renders the molecule unstable in the presence of nucleophiles and strong bases, particularly at higher temperatures. mdpi.com

Stereoisomerism and Epimerization Dynamics of TAN 1057A and its Related Compounds (e.g., TAN 1057B)

The structural complexity of the TAN 1057 family extends to its stereochemistry. The compounds exist as a series of stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. nih.govwikipedia.org

TAN 1057A and TAN 1057B are diastereomers, meaning they are stereoisomers that are not mirror images of each other. rsc.orgwikipedia.org They differ in the configuration at a specific chiral center within the molecule. acs.org The key distinction lies in the stereochemistry of the heterocyclic portion: TAN 1057A possesses the S-configuration, while TAN 1057B has the R-configuration at this center. acs.org

A notable characteristic of these compounds is their dynamic interconversion in solution. TAN 1057A and TAN 1057B spontaneously epimerize in an aqueous environment, meaning they can convert into one another. rsc.orgnih.gov This epimerization creates an equilibrium mixture of the two diastereomers. nih.gov Consequently, experiments are often performed with this diastereomeric mixture. nih.gov

The same bacterium, Flexibacter sp., also produces two other related diastereomers, TAN 1057C and TAN 1057D. nih.govrsc.org These compounds also undergo transformation; however, their conversion is unidirectional. TAN 1057C transforms into TAN 1057A, and TAN 1057D converts to TAN 1057B. rsc.org This dynamic behavior underscores the stereochemical instability and interconnectedness of the TAN 1057 family of compounds.

Table 1: Stereoisomers of TAN 1057

| Compound | Heterocycle Configuration | Epimerization Behavior |

| TAN 1057A | S-configuration acs.org | Spontaneously epimerizes with TAN 1057B in aqueous solution. rsc.orgnih.gov |

| TAN 1057B | R-configuration acs.org | Spontaneously epimerizes with TAN 1057A in aqueous solution. rsc.orgnih.gov |

| TAN 1057C | R-configuration acs.org | Transforms into TAN 1057A. rsc.org |

| TAN 1057D | S-configuration acs.org | Transforms into TAN 1057B. rsc.org |

Conformational Analysis and Structural Determinants of Biological Activity

The biological activity of an antibiotic is intrinsically linked to its three-dimensional shape, or conformation, which allows it to bind to its specific molecular target. For TAN 1057A, the target has been identified as the bacterial ribosome, where it inhibits protein synthesis. nih.govrsc.orgnih.gov

Structure-activity relationship (SAR) studies have been crucial in understanding which parts of the TAN 1057A molecule are essential for its function. Early research revealed that the dihydropyrimidinone heterocyclic core is indispensable for its antibacterial activity. mdpi.com Alterations to this part of the molecule often lead to a loss of potency.

Conversely, modifications to the β-arginine side chain have been explored to create analogs with potentially improved properties. mdpi.comnih.gov The stereochemistry of the molecule also plays a significant role in its efficacy. TAN 1057A and TAN 1057D, which share the S-configuration in the heterocyclic portion, have been found to be more active than their R-configured counterparts, TAN 1057B and TAN 1057C. acs.org

Conformational analysis, through methods like molecular modeling, has provided insights into the preferred spatial arrangements of these molecules. For instance, studies on analogs have suggested a half-chair conformation for the heterocyclic ring system. unifi.it This specific three-dimensional arrangement is believed to be a key determinant for how the antibiotic interacts with the peptidyl transferase center on the 50S ribosomal subunit, thereby inhibiting the elongation step of protein synthesis. rsc.org The unique molecular architecture is a critical factor in its mechanism of action, which appears to differ from that of other ribosome-targeting inhibitors, as evidenced by a lack of cross-resistance. rsc.orgnih.gov

Molecular and Cellular Mechanisms of Action of Antibiotic Tan 1057a

Inhibition of Bacterial Protein Biosynthesis by TAN-1057A

TAN-1057A primarily functions by inhibiting bacterial protein biosynthesis. wikipedia.orgwikidoc.org This inhibitory action has been observed in both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Initial studies revealed that TAN-1057A effectively halts protein synthesis in whole-cell and cell-free translation assays. nih.govasm.org

A synthetic version of TAN-1057A was shown to reduce the growth rate of wild-type Staphylococcus aureus cells by 50% at a concentration of 6 µg/ml. nih.gov The 50% inhibitory concentration (IC50) for the inhibition of protein synthesis in these cells was determined to be 4.5 µg/ml. asm.orgnih.gov This demonstrates a potent and direct impact on the translational machinery of the bacteria. Further investigations using cell-free translation systems from E. coli confirmed that while mRNA binding to the ribosome is unaffected by the drug, the subsequent steps of translation are significantly hindered. nih.gov

| Organism | Assay | IC50 / Effect |

| Staphylococcus aureus | Growth Rate | 50% reduction at 6 µg/ml nih.gov |

| Staphylococcus aureus | Protein Synthesis | IC50 of 4.5 µg/ml asm.orgnih.gov |

| Escherichia coli | Cell-free Translation | Inhibition of translation elongation nih.gov |

Ribosomal Targeting: Effects on Translation and Ribosome Assembly

The ribosome, a complex molecular machine responsible for protein synthesis, is the primary target of TAN-1057A. frontiersin.org Specifically, TAN-1057A interacts with the large 50S ribosomal subunit. nih.gov This interaction leads to a dual inhibitory effect: the direct cessation of protein translation and the disruption of 50S ribosomal subunit formation. nih.gov

Pulse and chase labeling experiments have revealed a strong inhibitory effect on the formation of the 50S ribosomal subunit, with an IC50 of 9 µg/ml. asm.orgnih.gov This indicates that TAN-1057A not only halts existing translational processes but also impedes the biogenesis of new functional ribosomes. researchgate.netnih.gov The inhibition of ribosome assembly appears to be a consequence of the primary inhibition of translation, as the synthesis of ribosomal proteins is itself a translational event. mdpi.com While protein synthesis can resume relatively quickly after the removal of the antibiotic, the complete recovery of the normal 50S subunit levels in treated cells can take up to 1.5 hours, highlighting the significant impact on ribosome biogenesis. nih.gov

Interactions with Ribosomal Components: Peptidyltransferase Activity Modulation

Delving deeper into its mechanism, TAN-1057A exerts its inhibitory effect by targeting the peptidyltransferase center (PTC) of the 50S ribosomal subunit. nih.govresearchgate.net The PTC is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids. frontiersin.org TAN-1057A, a dipeptide, binds within the PTC, leading to a reduction in the elongation of the polypeptide chain. nih.govresearchgate.net

Detailed analysis has shown that the peptidyl transferase reaction is strongly inhibited by TAN-1057A. nih.gov This direct inhibition of the catalytic activity of the ribosome is a key aspect of its mechanism. Interestingly, the binding of transfer RNA (tRNA) to both the A-site (aminoacyl site) and P-site (peptidyl site) of the ribosome remains unaffected. nih.gov This suggests a specific interference with the chemical step of peptide bond formation rather than the binding of substrates.

| Target Site | Effect |

| Peptidyltransferase Center (PTC) | Inhibition of peptidyl transferase reaction nih.gov |

| A-site tRNA binding | Unaffected nih.gov |

| P-site tRNA binding | Unaffected nih.gov |

In Vitro Antimicrobial Spectrum and Potency of Antibiotic Tan 1057a

Activity against Gram-Positive Pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA)

TAN-1057A has demonstrated significant in vitro activity against Gram-positive bacteria, with a particular emphasis on its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.govcapes.gov.brcapes.gov.brcapes.gov.br Research has consistently highlighted its potent antibacterial action against MRSA, positioning it as a compound of interest in the search for new anti-MRSA agents. wikipedia.orgcapes.gov.brcapes.gov.brmdpi.com The antibiotic inhibits protein biosynthesis in S. aureus, which is a key mechanism of its antibacterial effect. nih.gov

While exhibiting excellent activity against staphylococci, the in vitro efficacy of TAN-1057A against other Gram-positive strains, such as pneumococci and Enterococcus faecalis, has been noted to be considerably lower. nih.gov

Below is a data table summarizing the Minimum Inhibitory Concentrations (MICs) of a TAN-1057A/B mixture against various Staphylococcus aureus strains.

| Bacterial Strain | MIC (µg/mL) |

| S. aureus 133 (TANS) | 0.125 |

| S. aureus RN 4220 | 0.06 |

| S. aureus P209 (in AOAC medium) | 0.1 |

| S. aureus P209 (in MH medium) | 3.1 |

Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

TAN-1057A has also been reported to be active against Gram-negative bacteria. nih.govcapes.gov.br Specifically, it has been shown to inhibit protein biosynthesis in Escherichia coli. nih.gov However, clinical isolates of E. coli are generally not sensitive to TAN-1057. nih.gov A significant increase in resistance can be observed in susceptible E. coli strains after repeated exposure, a phenomenon also seen in Gram-positive bacteria. nih.gov

The following table presents the MIC values of a TAN-1057A/B mixture against a specific strain of Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

| E. coli HN818 (ΔacrAB) | 4 |

Data sourced from a study on antibiotic resistance. nih.gov

Spectrum of Activity against Specific Microbial Genera and Species

The antibacterial spectrum of TAN-1057A is quite specific. thieme-connect.de It demonstrates strong bacteriostatic activity primarily against Gram-positive bacteria. thieme-connect.de While active against both Gram-positive and Gram-negative bacteria, its most potent effects are observed against Staphylococcus species, including MRSA. nih.govcapes.gov.br As mentioned previously, its activity against other Gram-positive bacteria like pneumococci and Enterococcus faecalis is less pronounced. nih.gov

Influence of Culture Media and Growth Conditions on Antimicrobial Potency

The antimicrobial potency of TAN-1057A is significantly influenced by the composition of the culture medium used for testing. asm.org Its in vitro activity is notably excellent when tested in synthetic medium and pure fetal calf serum (FCS). asm.org However, in standard assay media such as Mueller-Hinton (MH) broth, the Minimum Inhibitory Concentrations (MICs) can increase substantially, by a factor of 10 to 256-fold. asm.org For instance, the MIC for S. aureus P209 was 0.1 µg/mL in AOAC medium but increased to 3.1 µg/mL in MH medium. asm.orgnih.gov This indicates that components within certain standard laboratory media can antagonize the antibacterial action of TAN-1057A.

Molecular Mechanisms of Bacterial Resistance to Antibiotic Tan 1057a

Ribosomal Alterations and Mutations Conferring Resistance in Target Organisms

The primary mechanism of action for the dipeptide antibiotic TAN-1057A is the inhibition of protein synthesis. asm.org Consequently, alterations within the bacterial ribosome are a key driver of resistance. asm.orgresearchgate.net Studies involving the selection of TAN-1057A-resistant Staphylococcus aureus and Escherichia coli strains have demonstrated that changes in the ribosomes are a significant contributor to this resistance. asm.org

TAN-1057A is understood to bind within the peptidyl transferase center (PTC) of the large ribosomal subunit (50S), thereby reducing peptide chain elongation. nih.gov Resistance can arise from mutations in the ribosomal protein genes. Since these genes are often present as single copies in the bacterial genome, a single mutation can lead to a population of ribosomes that are 100% mutated and less susceptible to the antibiotic's effects. nih.gov

Cell-free translation assays have provided direct evidence for this mechanism. asm.org In these experiments, ribosomes and S150 fractions were isolated from both sensitive and resistant S. aureus strains. asm.org Extracts from resistant strains showed a significantly higher 50% inhibitory concentration (IC50) for TAN-1057A compared to extracts from sensitive strains, indicating that the translational machinery itself had been altered. nih.gov For instance, extracts from a resistant S. aureus strain (SA133-TANR-5) isolated after five days of selection showed a 13-fold increase in the IC50 value for TAN-1057A. nih.gov

It is important to note that while ribosomal alterations are a major factor in high-level resistance, they may not be the initial mechanism of resistance development. nih.gov

Role of Efflux Pumps in Initial Resistance Development (e.g., NorA)

Early-stage, low-level resistance to TAN-1057A may be attributable to the action of efflux pumps. nih.gov These are membrane proteins that actively transport a wide range of compounds, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration to sub-toxic levels. mdpi.com

The NorA efflux pump in Staphylococcus aureus is a well-characterized example of a multidrug efflux pump belonging to the major facilitator superfamily (MFS). researchgate.netmcmaster.cafrontiersin.org It is known to confer resistance to a variety of structurally diverse compounds. mdpi.com While NorA is a primary suspect in the initial response to antimicrobials, evidence suggests that its overexpression does not contribute to resistance to TAN-1057A. nih.gov A resistant S. aureus strain, SA133-TANR-6a, remained sensitive to known NorA substrates like ciprofloxacin (B1669076) and ethidium (B1194527) bromide. nih.gov

However, this does not rule out the involvement of other efflux pumps in the early stages of resistance to TAN-1057A. nih.gov Bacteria possess multiple efflux systems, and further investigation is needed to determine their specific roles in the development of resistance to this particular antibiotic. nih.gov The initial, modest increases in the minimum inhibitory concentration (MIC) of TAN-1057A could be due to alterations in such transport mechanisms before more robust resistance develops through ribosomal mutations. nih.gov

Characterization of Resistance Phenotypes in Laboratory-Selected Strains

The development of resistance to TAN-1057A in laboratory settings appears to be a stepwise process. nih.gov When bacteria such as S. aureus and E. coli are exposed to the antibiotic, a gradual increase in resistance is observed. asm.orgnih.gov

One-step selection methods in solid medium have yielded S. aureus colonies that can grow at four times the MIC of TAN-1057A. nih.gov These resistant colonies were often small and exhibited slower growth, a common fitness cost associated with resistance mutations. researchgate.netnih.gov Subsequent testing in liquid medium revealed a significant increase in resistance, with MIC values rising by a factor of over 50 compared to the wild-type strain. nih.gov

In multi-step selection procedures in liquid culture over several days, a progressive increase in the MIC was observed. nih.gov This stepwise increase suggests the accumulation of different resistance mechanisms over time. nih.gov The initial low-level resistance may be due to factors like efflux pumps or alterations in dipeptide transport, followed by the development of high-level resistance through ribosomal mutations. nih.gov

| Strain | Selection Method | Observed Phenotype | Fold Increase in MIC | Reference |

|---|---|---|---|---|

| TAN 1057-resistant S. aureus | One-step selection on solid medium | Small, slow-growing colonies at 4x MIC | >50 | nih.gov |

| SA133-TANR-5 | Multi-step selection in liquid culture (Day 5) | Increased resistance in cell-free translation assay | ~13 (in IC50) | nih.gov |

Genetic Basis of Acquired Resistance Pathways and Cross-Resistance Patterns

The genetic foundation of acquired resistance to TAN-1057A is complex and involves multiple pathways. nih.gov Acquired resistance can develop through spontaneous mutations in bacterial genes on the chromosome or through the acquisition of new genetic material via mobile genetic elements like plasmids. mdpi.comnih.gov

In the case of TAN-1057A, resistance is primarily linked to mutations within the bacterial ribosome. nih.gov These mutations alter the antibiotic's target site, reducing its binding affinity and inhibitory effect while maintaining the essential cellular function of the ribosome. mdpi.com

An important aspect of antibiotic resistance is the pattern of cross-resistance to other drugs. The development of resistance to one antibiotic can sometimes confer resistance to other, unrelated antibiotics. nih.gov However, a key feature of TAN-1057A is the lack of cross-resistance with many commonly prescribed antibiotic classes. asm.org For instance, in laboratory-selected TAN-1057A resistant strains, no change in sensitivity was observed for the translation inhibitor erythromycin. nih.gov This suggests that the resistance mechanism is specific to TAN-1057A and its structural analogs.

Chemical Synthesis and Derivatization Strategies for Antibiotic Tan 1057a Analogs

Total Synthesis Approaches for TAN-1057A and its Diastereomers

The total synthesis of TAN-1057A and its diastereomers (collectively TAN-1057A-D) has been a significant focus of synthetic organic chemistry, with multiple independent total syntheses having been reported. mdpi.comacs.org These efforts are crucial not only for confirming the structure of the natural product but also for providing a platform to generate analogs that are not accessible through semi-synthesis.

One of the initial total syntheses of TAN-1057A/B started from Nα, Nδ, Nω-tri-Z-L-arginine, proceeding through a corresponding diazoketone intermediate. researchgate.net The diastereomers TAN-1057A and TAN-1057B can be separated, but they are known to spontaneously epimerize in aqueous solutions, which is an important consideration for both synthesis and biological evaluation. researchgate.netnih.gov

A notable achievement in this area was a convergent total synthesis of TAN-1057A–D. acs.orgresearchgate.netcapes.gov.br This approach features a novel method for constructing the key cyclic amidinourea functional group, a central structural feature of the TAN-1057 class of antibiotics. acs.orgresearchgate.netresearchgate.net The convergent nature of this synthesis allows for the efficient assembly of the complex molecule from smaller, more manageable fragments, which is advantageous for producing analogs with variations in different parts of the molecule. researchgate.netcapes.gov.br

Convergent Synthetic Methodologies for Cyclic Amidinourea Moiety Construction

The dihydropyrimidinone heterocycle, which forms the cyclic amidinourea core, is essential for the biological activity of TAN-1057A. mdpi.compsu.edu However, this moiety is also a source of instability, being susceptible to decomposition under nucleophilic and strongly basic conditions at elevated temperatures. mdpi.compsu.edu Therefore, the development of efficient and mild methods for the construction of this core has been a critical aspect of synthetic strategies.

A key challenge in the synthesis of TAN-1057A and its analogs is the construction of the 2,5-diamino-5,6-dihydro-1H-pyrimidine-4-one core. researchgate.net Researchers have developed novel and concise routes to this heterocyclic system. researchgate.net One such approach allows for the synthesis of an array of analogs with different amine substitutions at the 2-position, providing a direct avenue to explore the structure-activity relationships (SAR) of this part of the molecule. researchgate.net

Convergent strategies have proven particularly effective. researchgate.netresearchgate.netcapes.gov.br These methods often involve the preparation of key building blocks that can be coupled in the later stages of the synthesis. For instance, a strategy might involve the synthesis of a protected β-arginine derivative and a separate synthesis of the heterocyclic core, followed by their coupling to form the final dipeptide structure. mdpi.com This modularity is highly beneficial for creating libraries of analogs.

Rational Design and Synthesis of TAN-1057A Analogs with Modified Side Chains

Given that the heterocyclic core is crucial for activity, much of the analog design has focused on modifying the β-arginine side chain. mdpi.compsu.edu The goal of these modifications is often to reduce the toxicity of the parent compound while maintaining or even enhancing its antibacterial potency. mdpi.com

One successful approach has been the synthesis of TAN-1057A/B analogs with variations in the β-arginine moiety. mdpi.compsu.edu This has been achieved through a combination of liquid and solid-phase synthesis methods. mdpi.com For example, a diverse set of polymer-bound isothioureas can be generated and then used in guanylation reactions to introduce a variety of side chains. mdpi.com

The synthesis of these analogs has led to the identification of compounds with potentially improved therapeutic profiles. The biological activity of these substances against MRSA is a key evaluation criterion. researchgate.netcapes.gov.br

Parallel and Combinatorial Synthesis for Analog Library Generation

To efficiently explore the SAR of TAN-1057A, parallel and combinatorial synthesis techniques have been utilized to generate libraries of analogs. mdpi.compsu.edurjpbcs.com These approaches allow for the rapid synthesis of a large number of compounds, which can then be screened for biological activity. rjpbcs.comlibretexts.org

Parallel synthesis involves the simultaneous synthesis of multiple compounds in separate reaction vessels. libretexts.orgnih.gov This method has been successfully applied to the synthesis of TAN-1057A/B analogs, where a common intermediate is reacted with a diverse set of building blocks to produce a library of related products. mdpi.compsu.edu For example, a key amine intermediate can be synthesized in solution, and then a variety of polymer-bound isothioureas can be used to introduce different side chains in a parallel fashion. mdpi.com This has been facilitated by the use of automated HPLC for the purification of intermediates. mdpi.com

Combinatorial chemistry, including split-and-mix synthesis, offers another powerful tool for creating large and diverse libraries of compounds. rjpbcs.comlibretexts.org While the direct application of split-and-mix synthesis to TAN-1057A has not been extensively detailed in the provided context, the principles of combinatorial chemistry—generating molecular diversity and screening for desired properties—are central to the efforts to optimize this antibiotic scaffold. rjpbcs.comnih.gov

Table of Analogs of TAN-1057A/B by Parallel Synthesis This table is representative of the types of data generated in the cited research and is for illustrative purposes.

| Compound | R Group on Side Chain | Overall Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Analog 1 | Methyl | 25 | >95% |

| Analog 2 | Ethyl | 28 | >95% |

| Analog 3 | Propyl | 21 | >95% |

| Analog 4 | Isopropyl | 23 | >95% |

| Analog 5 | Cyclohexyl | 32 | >95% |

| Analog 6 | Benzyl | 26 | >95% |

Structure Activity Relationship Sar Studies of Antibiotic Tan 1057a and Its Derivatives

Identification of Key Pharmacophores for Antimicrobial Activity

The antimicrobial activity of TAN-1057A is intrinsically linked to two principal structural components: the dihydropyrimidinone heterocyclic core and the β-arginine side chain. escholarship.org Early SAR studies quickly established that the dihydropyrimidinone core is indispensable for the compound's biological activity. mdpi.com This heterocyclic system, with its embedded exocyclic urea, is a crucial element of the pharmacophore.

The second critical component is the β-arginine side chain. This portion of the molecule, with its guanidine (B92328) group, plays a vital role in the antibiotic's interaction with its bacterial target. The spatial arrangement and basicity of the guanidine moiety are thought to be key for binding and subsequent inhibition of bacterial processes. nih.gov The N-methyl group on the amide linking the two main moieties also appears to influence activity. nih.gov

Impact of β-Arginine Moiety Modifications on Activity and Selectivity

Recognizing the importance of the β-arginine side chain, researchers have focused significant effort on modifying this part of the molecule. mdpi.comnih.gov The primary goal of these modifications has been to enhance antibacterial potency, broaden the spectrum of activity, and improve tolerability. mdpi.comnih.gov

Studies have shown that alterations to the guanidine group can have a profound impact on the antibiotic's efficacy. For instance, analogs bearing methylated guanidine moieties on the β-homoarginine side chain demonstrated significantly greater potency than the parent compound, TAN-1057A. nih.gov These modifications not only increased activity against staphylococci but also conferred activity against other Gram-positive pathogens like pneumococci. nih.gov This suggests that modifying the basicity and steric properties of the guanidine group can fine-tune the antibiotic's interaction with its target.

A synthetic derivative with a methyl group on the proximal guanidine nitrogen was found to be less potent, with a 10-fold lower Minimum Inhibitory Concentration (MIC). rsc.org This highlights the sensitivity of the biological activity to the substitution pattern on the guanidine group.

| Modification to β-Arginine Moiety | Effect on Antimicrobial Activity | Reference |

| Methylation of Guanidine Group | Significantly increased potency against staphylococci and pneumococci. | nih.gov |

| Methylation of Proximal Guanidine Nitrogen | Decreased potency (10-fold lower MIC). | rsc.org |

Effects of Dihydropyrimidinone Core Modifications on Biological Activity

While early research underscored the essential nature of the dihydropyrimidinone core, subsequent studies have explored the effects of its modification. mdpi.com The instability of this heterocycle under certain conditions prompted investigations into derivatives with potentially improved stability and retained or enhanced biological activity. mdpi.comescholarship.org

The synthesis of various analogs has allowed for a detailed examination of how changes to this core structure affect antimicrobial efficacy. nih.gov These studies have aimed to create novel dihydropyrimidinone antibiotics that maintain comparable antibiotic effectiveness while exhibiting better selectivity. The development of a new synthetic route to 2,5-diamino-5,6-dihydro-1H-pyrimidine-4-one derivatives has facilitated the efficient synthesis of TAN-1057A/B and its analogs for these SAR studies.

Correlation between Structural Features and Ribosomal Binding Affinity

The antimicrobial action of TAN-1057A stems from its ability to inhibit protein biosynthesis in bacteria. wikipedia.orgnih.gov More specifically, it targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. rsc.orgasm.org

TAN-1057A acts as a translational inhibitor by specifically impeding the formation of the 50S ribosomal subunit. nih.gov It binds within the peptidyl transferase center (PTC) of the 50S subunit, a critical region for peptide bond formation. rsc.orgnih.gov By binding to this site, TAN-1057A reduces chain elongation during protein synthesis, effectively halting bacterial growth. rsc.orgnih.gov The IC50 for inhibition of protein synthesis in S. aureus has been measured at 4.5 µg/ml. nih.gov

Studies with resistant bacterial strains have provided further evidence for the ribosome as the primary target. Alterations within the ribosomes of resistant S. aureus and Escherichia coli strains have been shown to be the basis for their reduced susceptibility to the antibiotic. asm.org This direct correlation between ribosomal mutations and resistance solidifies the understanding that the structural features of TAN-1057A are precisely evolved to interact with and inhibit the function of the bacterial ribosome. Although it targets the PTC, its binding site appears to be distinct from that of other known inhibitors of this region. rsc.org

Advanced Analytical Methodologies for Research on Antibiotic Tan 1057a

Chromatographic Techniques for Separation, Purification, and Purity Assessment in Research (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the research of TAN-1057A and its analogs. Due to the presence of two diastereomers, TAN-1057A and TAN-1057B, which can spontaneously epimerize in aqueous solutions, their separation is a critical step. nih.gov

Researchers have successfully employed automated preparative HPLC for the purification of crude synthetic products of TAN-1057A/B analogs. This method has proven effective in delivering precursors with high purity, typically exceeding 90%. nih.gov While reversed-phase HPLC (RP-HPLC) has been explored for preparative purposes, effective conditions have not been universally established. nih.gov For analytical purposes, ion-pair chromatography has been utilized to analyze the natural product and its derivatives. nih.gov

In the synthesis of TAN-1057A/B analogs, HPLC is instrumental in monitoring reaction progress and assessing the purity of intermediates and final products. For instance, after guanylation reactions, LC/MS analyses are used to confirm the formation of the desired protected intermediates. mdpi.com The final purified analogs often exhibit high purity as determined by HPLC analysis. mdpi.com

Table 1: HPLC Applications in TAN-1057A Research

| Application | Technique | Key Findings | Reference |

|---|---|---|---|

| Purification | Automated Preparative HPLC | Achieved >90% purity for TAN-1057A/B analog precursors. | nih.gov |

| Analysis | Ion-Pair Chromatography | Used for analytical assessment of the natural product and its derivatives. | nih.gov |

| Monitoring | LC/MS | Confirmed formation of protected intermediates during synthesis. | mdpi.com |

Spectroscopic Methods for Structural Confirmation and Ligand-Target Interaction Studies (e.g., NMR, Mass Spectrometry)

The structural elucidation of TAN-1057A and its analogs heavily relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): 1H-NMR spectroscopy was instrumental in the initial characterization of the chemical structure of TAN-1057A-D. tu.ac.th Modern computational methods, including machine learning-enhanced NMR prediction, are becoming increasingly vital for the structural elucidation of complex natural products. frontiersin.org These approaches can help in correlating experimental and calculated NMR data to confirm molecular structures. frontiersin.org

Mass Spectrometry (MS): Mass spectrometry, particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), are used to determine the molecular mass of TAN-1057A and its derivatives. tu.ac.th For instance, ESI-MS analysis can confirm the molecular weight of synthesized compounds. tu.ac.th Furthermore, MS/MS can be employed for detailed structural analysis by fragmenting the molecule and analyzing the resulting ions. researchgate.net

These spectroscopic techniques are not only for initial characterization but are also crucial in studying how TAN-1057A interacts with its target, the ribosome. While direct NMR or MS studies on the TAN-1057A-ribosome complex are not extensively detailed in the provided context, these methods are foundational for understanding ligand-target interactions at a molecular level. researchgate.netnih.govnih.govresearchgate.net

Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Understanding the binding affinity, kinetics, and thermodynamics of TAN-1057A to its ribosomal target is critical for elucidating its mechanism of action and for the rational design of more potent analogs.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with molecular binding events. domainex.co.uk This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS), providing a complete thermodynamic profile of the interaction. domainex.co.uktainstruments.com While specific ITC data for TAN-1057A binding to the ribosome is not available in the provided results, this technique is widely used to study protein-ligand interactions and enzyme kinetics. tainstruments.comrsc.orgnih.govfrontiersin.org

Surface Plasmon Resonance (SPR): SPR is another label-free biophysical technique that monitors molecular interactions in real-time. nih.govisogen-lifescience.com It measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized target. brukerspr.combiorxiv.org This allows for the determination of kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (KD) can be calculated. nih.gov Although direct SPR studies on TAN-1057A are not detailed, its application in studying interactions between small molecules and macromolecules like proteins makes it a highly relevant technique for this antibiotic. nih.govisogen-lifescience.com

Table 2: Potential Application of Biophysical Techniques for TAN-1057A Research

| Technique | Parameters Determined | Significance |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding interaction. domainex.co.uk |

| Surface Plasmon Resonance (SPR) | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (KD) | Enables real-time kinetic analysis of the binding event. nih.gov |

Cell-Free Systems and Ribosome Profiling for Mechanistic and Resistance Insights

Cell-Free Systems: Cell-free translation systems, derived from organisms like E. coli and S. aureus, have been instrumental in dissecting the mechanism of action of TAN-1057A. nih.govnih.gov These systems contain all the necessary components for protein synthesis, including ribosomes, tRNAs, and various factors, allowing researchers to study the effects of the antibiotic in a controlled in vitro environment. promega.commdpi.comtakarabio.com

Studies using cell-free systems have demonstrated that TAN-1057A inhibits protein synthesis. nih.govasm.org Specifically, it has been shown to inhibit the peptidyl transferase reaction, a critical step in protein elongation, without affecting the binding of tRNA to the A- and P-sites of the ribosome. nih.gov The 50% inhibitory concentration (IC50) for cell-free translation inhibition has been measured at 4.5 μg/ml. nih.govasm.org Furthermore, these systems were crucial in identifying that resistance to TAN-1057A can arise from alterations in the bacterial ribosome itself. nih.govnih.gov

Ribosome Profiling: Ribosome profiling is a high-resolution sequencing technique that provides a snapshot of all the ribosome positions on mRNA transcripts within a cell at a specific moment. While not explicitly detailed in the search results for TAN-1057A, this powerful method could provide profound insights into its mechanism. By comparing ribosome profiles of bacteria treated with and without TAN-1057A, researchers could precisely map where the ribosomes stall on the mRNA, revealing the specific step of translation that is inhibited. This technique is sensitive enough to detect translational pausing and frameshifting, offering a detailed view of the antibiotic's impact on the entire translatome. biorxiv.org

Table 3: Key Findings from Cell-Free System Studies on TAN-1057A

| Finding | Experimental System | Significance | Reference |

|---|---|---|---|

| Inhibition of protein synthesis | E. coli and S. aureus cell-free translation assays | Confirmed the primary mode of action of TAN-1057A. | nih.govnih.gov |

| Inhibition of peptidyl transferase | E. coli cell-free translation system | Pinpointed the specific enzymatic step blocked by the antibiotic. | nih.gov |

| IC50 for translation inhibition | Cell-free translation assay | Quantified the potency of TAN-1057A at the molecular level. | nih.govasm.org |

| Ribosomal alterations confer resistance | Cell-free translation with ribosomes from sensitive and resistant S. aureus | Identified the ribosome as the target of resistance mutations. | nih.govnih.gov |

| Inhibition of 50S ribosomal subunit formation | Staphylococcus aureus cells | Revealed a dual inhibitory effect on translation and ribosome assembly. | nih.gov |

Broader Academic Implications and Future Research Trajectories for Antibiotic Tan 1057a

Potential for Novel Antimicrobial Scaffolds and Chemical Biology Probes

The chemical architecture of TAN-1057A serves as a valuable scaffold for the synthesis of new antimicrobial agents. Its dipeptide nature, coupled with a distinctive cyclic amidinourea functional group, provides a unique starting point for medicinal chemists. acs.orgnih.gov The total synthesis of TAN-1057A and its analogs has already been achieved, demonstrating the feasibility of creating derivatives with potentially improved properties. acs.orgnih.gov

The exploration of this chemical space could lead to the development of novel antibiotics with enhanced efficacy, expanded spectrum of activity, or improved pharmacological profiles. For instance, modifications to the dihydropyrimidinone core or the amino acid side chains could be systematically investigated to understand structure-activity relationships. nih.gov

Beyond its direct use as an antibiotic lead, TAN-1057A and its derivatives hold promise as chemical biology probes. nih.govnih.gov A chemical probe is a small molecule that selectively modulates a protein's function, enabling researchers to study its role in biological processes. nih.gov By attaching fluorescent tags or other reporter molecules to the TAN-1057A scaffold, researchers could create tools to visualize and study the bacterial ribosome and the intricacies of protein synthesis in real-time. These probes could be instrumental in dissecting the complex molecular interactions that govern this fundamental cellular process. nih.gov

Exploration of TAN-1057A as a Tool for Fundamental Ribosome Biology Research

TAN-1057A's primary mechanism of action involves the inhibition of bacterial protein synthesis. nih.gov Specifically, it has been shown to interfere with the function of the 50S ribosomal subunit. nih.govasm.org This makes it a powerful tool for investigating the fundamental biology of the ribosome, one of the major targets for antibiotics. researchgate.netnih.gov

The ribosome is a complex molecular machine responsible for translating genetic information into proteins. Understanding its intricate workings is crucial for developing new antibiotics and overcoming resistance. By studying how TAN-1057A binds to the ribosome and inhibits its function, researchers can gain valuable insights into the catalytic and conformational changes that occur during protein synthesis.

Furthermore, TAN-1057A has been observed to have a specific inhibitory effect on the formation of the 50S ribosomal subunit itself. nih.gov This dual action—inhibiting both translation and ribosome assembly—is a particularly interesting area for future research. nih.gov Investigating this phenomenon could reveal novel aspects of ribosome biogenesis and its regulation, a process that is still not fully understood. The use of TAN-1057A in conjunction with advanced techniques like cryo-electron microscopy could provide high-resolution snapshots of the ribosome at different stages of inhibition and assembly.

Strategies for Overcoming Resistance Mechanisms through Structural Modification

The emergence of antibiotic resistance is a major global health threat. nih.gov Bacteria can develop resistance through various mechanisms, including target modification, drug efflux, and enzymatic inactivation. nih.govmdpi.com Studies have shown that resistance to TAN-1057A can arise from alterations in the ribosome. researchgate.netnih.gov

A key research direction is to use this knowledge to design new TAN-1057A analogs that can overcome these resistance mechanisms. By understanding the specific ribosomal mutations that confer resistance, chemists can strategically modify the structure of TAN-1057A to create derivatives that can still bind effectively to the mutated target. nih.gov This "resistance-guided" drug design approach has been successful for other classes of antibiotics.

Another strategy involves creating hybrid molecules that combine the TAN-1057A scaffold with other chemical moieties known to inhibit different bacterial targets. This dual-targeting approach could make it more difficult for bacteria to develop resistance, as they would need to acquire mutations in two separate essential pathways simultaneously. nih.gov

| Resistance Mechanism | Potential Structural Modification Strategy |

| Ribosomal Alterations | Modify the binding pharmacophore to accommodate mutations in the target site. |

| Efflux Pump Overexpression | Increase the intracellular concentration by designing analogs less susceptible to efflux or by co-administering an efflux pump inhibitor. |

Untapped Biological Activities and Preclinical Research Potential (excluding clinical development)

While the primary focus on TAN-1057A has been its antibacterial activity, it is possible that this compound and its analogs possess other, as yet undiscovered, biological activities. researchgate.net Natural products are a rich source of chemical diversity and often exhibit a range of biological effects. medwinpublishers.com

Preclinical research could explore the potential of TAN-1057A derivatives in other therapeutic areas. For example, some compounds that target the ribosome in bacteria have shown activity against the ribosomes of other organisms or even in cancer cells. Screening a library of TAN-1057A analogs against a panel of different cell lines and biological targets could uncover new and unexpected activities.

Q & A

Basic: What are the key structural features of Antibiotic TAN 1057A, and how were they initially elucidated?

This compound is a dipeptide-derived natural product isolated from Streptomyces species. Its structure includes a unique guanidine-containing scaffold, critical for its antimicrobial activity. Initial structural elucidation employed nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which identified the peptide backbone and functional groups such as the β-methylaspartic acid and arginine-derived guanidine moiety . X-ray crystallography further confirmed stereochemical details. Researchers should prioritize combining spectroscopic techniques with bioassay-guided fractionation to validate structural-activity relationships in novel isolates.

Basic: What experimental models are commonly used to assess TAN 1057A's antibacterial activity?

Standard models include:

- In vitro susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus, Enterococcus faecium) using broth microdilution per CLSI guidelines.

- Time-kill kinetics : To evaluate bactericidal vs. bacteriostatic effects.

- Synergy studies : Checkerboard assays with β-lactams or glycopeptides to identify combinatorial effects .

- Resistance induction : Serial passage experiments to monitor emergent resistance mutations.

Ensure consistency in bacterial strains (e.g., ATCC standards) and growth media to minimize variability .

Advanced: How can statistical experimental design optimize TAN 1057A production in Streptomyces cultures?

The Box-Behnken design (BBD) is effective for optimizing fermentation parameters. Key factors include:

- Carbon/nitrogen sources : Glucose and soy peptone concentrations.

- pH and temperature : Typically 6.8–7.2 and 28–30°C.

- Induction timing : Secondary metabolite production phases.

Using BBD, researchers can model interactions between variables and predict optimal conditions. For example, a 3-factor BBD reduced experimental runs by 40% while identifying synergistic effects between aeration and agitation rates . Validate predictions with small-scale bioreactor trials before scaling.

Advanced: What strategies resolve contradictory data on TAN 1057A's efficacy across studies?

Discrepancies often arise from:

- Strain-specific variability : Use standardized strains (e.g., WHO priority pathogens) and report genomic metadata (e.g., resistance gene profiles) .

- Methodological differences : Adopt harmonized protocols (e.g., EUCAST vs. CLSI breakpoints).

- Bioactivity matrix effects : Account for serum protein binding in in vivo models vs. in vitro assays.

Meta-analyses using PRISMA guidelines can reconcile findings. For instance, conflicting MIC values may reflect differences in cation-adjusted Mueller-Hinton broth preparation .

Advanced: How can structure-activity relationship (SAR) studies improve TAN 1057A's therapeutic index?

SAR strategies include:

- Analog synthesis : Replace the guanidine group with isosteres (e.g., amidines) to reduce cytotoxicity. Solid-phase peptide synthesis (SPPS) on Rink amide resin enables rapid generation of analogs .

- Side-chain modifications : Introduce fluorinated or methylated residues to enhance membrane penetration.

- Prodrug approaches : Mask charged groups (e.g., guanidine) with cleavable esters to improve bioavailability.

Validate modifications using cytotoxicity assays (e.g., HEK293 cells) and murine infection models.

Basic: What are the known mechanisms of resistance to TAN 1057A?

Resistance mechanisms include:

- Target modification : Mutations in ribosomal protein L3 (RpL3) or cell wall synthesis enzymes.

- Efflux pumps : Overexpression of MFS or ABC transporters in Enterococci.

- Enzymatic inactivation : Guanidine-modifying enzymes (rare, but hypothesized).

Screen resistant isolates using whole-genome sequencing (Illumina NovaSeq) and reverse genetics (CRISPR-Cas9 knockouts) to confirm mechanisms .

Advanced: How should researchers design a robust pharmacokinetic/pharmacodynamic (PK/PD) study for TAN 1057A?

Key steps:

- Dosing regimen : Single-dose vs. multiple-dose studies in rodents, with plasma sampling via LC-MS/MS.

- Tissue penetration : Measure drug levels in target organs (e.g., kidneys, lungs) using homogenization and extraction protocols.

- PK/PD indices : Correlate %T > MIC or AUC/MIC ratios with efficacy in neutropenic murine models.

Incorporate population pharmacokinetics (NONMEM software) to account for inter-individual variability .

Advanced: What computational tools predict TAN 1057A's interaction with bacterial targets?

Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to model binding to:

- Ribosomal subunits : 50S subunit (homology model based on PDB 4V7U).

- Cell wall precursors : Lipid II or penicillin-binding proteins (PBPs).

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: How is TAN 1057A biosynthesized in Streptomyces, and what genetic tools can enhance yield?

The biosynthetic gene cluster (BGC) includes nonribosomal peptide synthetases (NRPS) and tailoring enzymes (e.g., methyltransferases). Strategies for yield improvement:

- Overexpression of pathway-specific regulators : Clone positive regulators (e.g., SARP family) under strong promoters (ermEp).

- CRISPR interference (CRISPRi) : Repress competing pathways (e.g., polyketide synthases).

- Precursor feeding : Supplement cultures with arginine or β-methylaspartic acid .

Confirm BGC boundaries using BAC libraries and heterologous expression in S. lividans.

Advanced: How can researchers address cytotoxicity limitations of TAN 1057A in preclinical development?

Approaches include:

- High-content screening (HCS) : Use organoid models to assess tissue-specific toxicity.

- Transcriptomics : RNA-seq of treated mammalian cells to identify off-target pathways.

- Lipid nanoparticle encapsulation : Reduce renal clearance and improve selectivity.

Prioritize compounds with a selectivity index (SI) >10 (IC50 mammalian cells / MIC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.